![molecular formula C19H34O4Si B1337512 (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate CAS No. 41138-69-6](/img/structure/B1337512.png)
(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a tert-butyldimethylsilyl (TBDMS) group, which is commonly used in organic chemistry as a protecting group for alcohols . The compound also contains a cyclopentenone group, which is a type of cyclic ketone, and a heptanoate ester group.
Molecular Structure Analysis
The compound likely has a complex three-dimensional structure due to the presence of the cyclic and ester groups. The stereochemistry at the chiral center is indicated by the ® configuration .Chemical Reactions Analysis
The TBDMS group can be removed under mildly acidic conditions or with fluoride ions . The cyclopentenone group can undergo various reactions typical of ketones, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the ester group would likely make the compound polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications
Organic Synthesis and Methodology Development
(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate and its derivatives play a crucial role in the synthesis of complex molecules, demonstrating the versatility and utility of this compound in organic chemistry.
Cyclopentene Derivatives Synthesis : A study describes the oxidation and isomerization transformations of a related allylsilane compound to form hydroxy cyclopentene derivatives, showcasing a potential pathway for the formation of products involving (R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate structures (Gimazetdinov et al., 2020).
Key Intermediate in Misoprostol Synthesis : The compound has been identified as a key intermediate in the practical synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a precursor to misoprostol, highlighting its significance in pharmaceutical synthesis (Jiang Xin-peng et al., 2017).
Enantiodivergent Synthesis : Enantiodivergent synthesis routes have been reported for N-Boc-protected cyclopentenone derivatives, starting from a silyloxy cyclopentenone. This study demonstrates the compound's utility in accessing both enantiomers of a target molecule, indicating its versatility in asymmetric synthesis (Conway & Evans, 2021).
Prostaglandin Synthesis : The compound has been used in synthesizing enantiomeric forms of prostaglandin B1 methyl ester, showcasing its application in the synthesis of bioactive molecules (Mikołajczyk et al., 2000).
Future Directions
properties
IUPAC Name |
methyl 7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h13,16H,7-12,14H2,1-6H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOJULSEJPAEJV-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)CCCCCCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452358 |
Source
|
Record name | Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)heptanoate | |
CAS RN |
41138-69-6 |
Source
|
Record name | Methyl 7-[(3R)-3-{[tert-butyl(dimethyl)silyl]oxy}-5-oxocyclopent-1-en-1-yl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.